3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Overview
Description
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazoloquinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving bromination, cyclization, and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain enzymes, altering their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another heterocyclic compound with similar structural features but different biological activities.
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline: A closely related compound with a methoxy group instead of a hydrogen atom at the 9-position.
Uniqueness
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific bromine substitution and the fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNVYGDBJKAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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